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molecular formula C10H8ClF3 B8596342 1-Chloro-6-(trifluoromethyl)indane CAS No. 869725-47-3

1-Chloro-6-(trifluoromethyl)indane

Cat. No. B8596342
M. Wt: 220.62 g/mol
InChI Key: GSDGOTCNZNJXPN-UHFFFAOYSA-N
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Patent
US08680104B2

Procedure details

6-(Trifluoromethyl)indan-1-ol (1.52 g, 7.5 mmol) was dissolved in thionyl chloride (15 mL). After being stirred at room temperature for 2 hrs, the solution was concentrated in vacuo to provide the title compound (1.5 g, 90%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2O)=[CH:5][CH:4]=1.S(Cl)([Cl:17])=O>>[Cl:17][CH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:11]=2)[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
FC(C1=CC=C2CCC(C2=C1)O)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1CCC2=CC=C(C=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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